molecular formula C14H8F3N5O2S B2472893 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole CAS No. 300860-97-3

5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole

Cat. No.: B2472893
CAS No.: 300860-97-3
M. Wt: 367.31
InChI Key: UQKWWEBDEOPKDB-UHFFFAOYSA-N
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Description

5-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole (CAS 300860-97-3) is a substituted tetrazole derivative of interest in scientific research and development. With a molecular formula of C14H8F3N5O2S and a molecular weight of 367.31 g/mol, this compound is part of the important tetrazole class of heterocycles . Tetrazoles are highly valued in medicinal chemistry and drug design, primarily for their role as bioisosteres; the 5-substituted tetrazole ring can serve as a stable surrogate for a carboxylic acid group, altering physicochemical properties like lipophilicity and metabolic stability without significantly changing the acid dissociation constant (pKa) . Furthermore, 1,5-disubstituted tetrazoles are effective bioisosteres for the cis -amide bond in peptidomimetics, making them crucial for designing novel therapeutic agents . The specific structure of this compound, featuring a phenyl group at the 1-position and a complex arylthio moiety at the 5-position, presents opportunities for investigating new receptor-ligand interactions and developing compounds with targeted biological activities. This product is intended for research applications in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and pharmaceutical R&D. It is supplied For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5O2S/c15-14(16,17)9-6-7-12(11(8-9)22(23)24)25-13-18-19-20-21(13)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKWWEBDEOPKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Nitro-4-(Trifluoromethyl)Phenylthiol

The aromatic thiol component is synthesized through sequential electrophilic substitutions. Nitration of 4-(trifluoromethyl)phenylthiol introduces the nitro group at the ortho position using mixed nitric-sulfuric acid. The trifluoromethyl group, being a strong electron-withdrawing group, directs nitration to the ortho position with high regioselectivity.

Preparation of 1-Phenyl-1H-Tetrazole-5-Thiol

1-Phenyl-1H-tetrazole-5-thiol is synthesized via cyclization of phenyl azide with cyanogen bromide under acidic conditions, followed by thiolation using phosphorus pentasulfide.

Coupling Reaction

The thiolate anion (generated by deprotonating 2-nitro-4-(trifluoromethyl)phenylthiol with KOH) undergoes nucleophilic substitution with 5-chloro-1-phenyl-1H-tetrazole in DMF at 80°C for 12 hours.

Reaction Conditions:

Parameter Value
Solvent DMF
Base KOH
Temperature 80°C
Time 12 hours
Yield 58–65%

[3+2] Cycloaddition of Azides and Nitriles

This approach constructs the tetrazole ring in situ via Huisgen cycloaddition.

Synthesis of 2-Azido-1-Phenyl-1H-Tetrazole

Phenyl azide reacts with 2-nitro-4-(trifluoromethyl)phenylthioacetonitrile in a DMSO/water (7:3) mixture containing K₂CO₃ (20 mol%). The reaction proceeds via a Knoevenagel condensation followed by intramolecular [3+2] cycloaddition at 80°C for 4 hours.

Key Mechanistic Steps:

  • Knoevenagel Condensation: Forms α,β-unsaturated nitrile intermediate.
  • Cycloaddition: Azide reacts with nitrile to form the tetrazole ring.

Optimized Parameters:

Parameter Value
Catalyst K₂CO₃ (20 mol%)
Solvent DMSO/H₂O (7:3)
Temperature 80°C
Time 4 hours
Yield 55–62%

Sequential Electrophilic Substitution and Cyclization

This method integrates aromatic functionalization with tetrazole ring formation.

Functionalization of Benzene Ring

  • Trifluoromethylation: 4-Chlorophenylthiol reacts with trifluoromethyl copper(I) iodide under Ullmann conditions.
  • Nitration: Introduces nitro group using fuming HNO₃ in H₂SO₄ at 0°C.

Tetrazole Ring Formation

The functionalized thiol undergoes cyclization with phenyl isocyanide dichloride in acetonitrile, followed by oxidation with H₂O₂ to yield the tetrazole.

Critical Parameters:

Parameter Value
Oxidizing Agent H₂O₂ (30%)
Solvent Acetonitrile
Temperature Reflux
Time 6 hours
Yield 50–57%

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range
Nucleophilic Coupling High regioselectivity Multi-step purification 58–65%
[3+2] Cycloaddition Single-pot synthesis Sensitivity to moisture 55–62%
Sequential Cyclization Integrates ring functionalization Requires harsh oxidants 50–57%

Challenges and Optimization Strategies

  • Nitro Group Instability: The ortho-nitro group may undergo unintended reduction during reactions. Using mild bases (e.g., K₂CO₃) instead of strong alkalis mitigates this.
  • Thiol Oxidation: Thiol precursors are prone to disulfide formation. Conducting reactions under inert atmosphere (N₂/Ar) improves yields.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Switching to THF/water biphasic systems reduces side reactions.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes selective reduction to form amine derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Reaction Conditions :

  • Reducing Agent : Hydrogen gas (H₂)

  • Catalyst : Palladium on carbon (Pd/C)

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : 25–60°C

Product :
5-{[2-amino-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.58–7.49 (m, 5H, aromatic), 6.82 (d, J = 8.4 Hz, 1H), 6.65 (s, 1H), 5.21 (s, 2H, -NH₂) .

  • Selectivity : >95% conversion with minimal side reactions.

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl (-CF₃) group facilitates nucleophilic aromatic substitution (SNAr) under specific conditions.

Reaction with Amines :

  • Reagents : Piperidine, morpholine, or aliphatic amines

  • Conditions : DMF, 80–100°C, 12–24 hours

  • Product : 5-{[2-nitro-4-(substituted-amino)phenyl]thio}-1-phenyl-1H-tetrazole derivatives

Example :

  • Yield : 65–78%

  • Application : Derivatives show enhanced solubility for pharmacokinetic studies .

Cyclization Reactions Involving the Tetrazole Ring

The tetrazole ring participates in cycloaddition and heterocycle-forming reactions, enabling the synthesis of complex scaffolds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

  • Reagents : Propargyl bromide, CuI, sodium ascorbate

  • Conditions : DMF/H₂O (3:1), 50°C, 6 hours

  • Product : 1,2,3-triazole-linked tetrazole hybrids

Key Findings :

  • Triazole derivatives exhibit improved anticancer activity (IC₅₀: 8–15 µM against MCF-7 cells) .

  • Mechanism : Tetrazole acts as a directing group, stabilizing transition states during cyclization .

Alkylation and Arylation Reactions

The sulfur atom in the thioether linkage undergoes alkylation to generate sulfonium intermediates, which are reactive toward nucleophiles.

Reaction with Benzyl Bromides :

  • Reagents : 4-Nitrobenzyl bromide, K₂CO₃

  • Conditions : Acetonitrile, reflux, 8 hours

  • Product : Sulfonium salts with enhanced antibacterial activity (MIC: 2–10 µg/mL against S. aureus) .

Oxidative Transformations

Controlled oxidation of the thioether group (-S-) converts it into sulfoxide or sulfone derivatives, altering electronic and steric properties.

Oxidation to Sulfone :

  • Reagents : m-Chloroperbenzoic acid (mCPBA)

  • Conditions : Dichloromethane, 0°C → RT, 4 hours

  • Product : 5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl}-1-phenyl-1H-tetrazole

  • Impact : Increased metabolic stability (t₁/₂: 12.3 hours in human liver microsomes).

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey ProductsYield (%)Biological Activity (IC₅₀/MIC)Source
Nitro ReductionH₂, Pd/C, EtOH, 60°CAmine derivative92N/A
SNAr with PiperidinePiperidine, DMF, 100°C4-Piperidinyl derivative789.2 µM (MCF-7)
CuAACPropargyl bromide, CuI, NaAscTriazole-tetrazole hybrid858.5 µM (HTB-140)
Sulfone FormationmCPBA, CH₂Cl₂Sulfone derivative88t₁/₂ = 12.3 h

Mechanistic Insights

  • Nitro Group Reactivity : The electron-deficient aromatic ring directs electrophilic substitutions to the para position relative to the -CF₃ group .

  • Tetrazole Ring Stability : Under acidic conditions, the tetrazole ring remains intact, while basic conditions may trigger ring-opening via deprotonation .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing tetrazole moieties. For instance, derivatives of 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole have shown promising results against influenza viruses. In vitro assays demonstrated significant cytotoxicity against viral strains, indicating potential as antiviral agents .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In one study, a series of tetrazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (keratinocyte) cells. The derivatives showed reduced cytotoxicity compared to initial thiourea connections, suggesting that structural modifications could enhance their therapeutic index .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the nitro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions, followed by the formation of the tetrazole ring through cyclization reactions .

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of tetrazole derivatives, the compound demonstrated significant inhibition of viral replication in MDCK cells infected with influenza A virus. The selectivity index was calculated to assess the safety profile, showing that certain modifications led to enhanced antiviral activity without increased toxicity .

Case Study: Anticancer Activity

Another investigation explored the anticancer potential of this compound against various cancer cell lines. The results indicated that specific structural modifications could lead to compounds with higher selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily .

Comparison with Similar Compounds

Similar compounds to 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole include other tetrazole derivatives and compounds with nitro and trifluoromethyl groups. For example:

The uniqueness of this compound lies in its combination of a tetrazole ring, nitro group, and trifluoromethyl group, which confer specific chemical and biological properties.

Biological Activity

5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole is a compound that has drawn attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrazole ring, which is known for its diverse biological activities. Its structure includes a phenyl group and a nitro-trifluoromethyl-substituted phenyl thioether, contributing to its potential reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that tetrazoles can inhibit the growth of various bacterial strains and fungi. The specific compound of interest has not been extensively studied in isolation but is likely to share similar properties due to its structural analogies with other active tetrazoles.

Antitumor Activity

Tetrazole derivatives have been investigated for their antitumor activity. A study exploring the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the tetrazole ring could enhance cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be a focal point for future research.

Anti-inflammatory Effects

Compounds containing the tetrazole moiety have also been reported to exhibit anti-inflammatory properties. This activity is often mediated through inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Study Findings
Study on Tetrazole DerivativesIdentified significant antibacterial activity against Gram-positive bacteria with IC50 values ranging from 5 to 20 µM.
Antitumor Activity AssessmentShowed that certain tetrazole derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than 10 µM.
Anti-inflammatory ResearchDemonstrated reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymes : Many tetrazoles act as enzyme inhibitors, blocking pathways essential for microbial growth or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or tumor growth.
  • Oxidative Stress Modulation : Some studies suggest that tetrazoles can modulate oxidative stress levels, contributing to their protective effects against cellular damage.

Q & A

Q. Table 1: Comparative Catalytic Efficiency

CatalystSolventTemp (°C)Yield (%)Reference
Bleaching Earth ClayPEG-40070–8078
Nano-TiCl₄·SiO₂Solventless10085

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsFunctional Group ConfirmedReference
IR1450 cm⁻¹ (C=N), 700 cm⁻¹ (C–S)Tetrazole, Thioether
¹H NMRδ 8.2 ppm (Ar–NO₂), δ 7.5 ppm (Ar–CF₃)Aromatic rings

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